molecular formula C15H17N5O6S B8071253 TRIBENURON-METHYL

TRIBENURON-METHYL

Cat. No.: B8071253
M. Wt: 395.4 g/mol
InChI Key: YYAVDVIWOQBFAP-UHFFFAOYSA-N
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Description

Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonylurea herbicides. This compound is known for its potent herbicidal activity and is widely used in agricultural practices to control a variety of broadleaf weeds and grasses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIBENURON-METHYL involves multiple steps:

    Formation of the triazine ring: This step involves the reaction of cyanuric chloride with methanol and methylamine to form 4-methoxy-6-methyl-1,3,5-triazine.

    Carbamoylation: The triazine derivative is then reacted with methyl isocyanate to introduce the carbamoyl group.

    Sulfonylation: The resulting compound is further reacted with sulfonyl chloride to form the sulfonylurea structure.

    Esterification: Finally, the compound is esterified with methyl benzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives.

Scientific Research Applications

Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of sulfonylurea herbicides.

    Biology: Research on its mode of action helps in understanding herbicide resistance in plants.

    Medicine: Studies are conducted to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the formulation of herbicides for agricultural use.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in the shoots and roots of the plant, ultimately causing plant death .

Comparison with Similar Compounds

Similar Compounds

  • Tribenuron-methyl
  • Metsulfuron-methyl
  • Chlorimuron-ethyl
  • Thifensulfuron-methyl

Uniqueness

Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate is unique due to its specific triazine ring structure, which imparts high selectivity and potency as a herbicide. Its ability to inhibit ALS at very low concentrations makes it highly effective compared to other similar compounds .

Properties

IUPAC Name

methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6S/c1-9-17-12(19-15(18-9)26-3)8-16-14(22)20-27(23,24)11-7-5-4-6-10(11)13(21)25-2/h4-7H,8H2,1-3H3,(H2,16,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVDVIWOQBFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)CNC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339585
Record name Methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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